Methyl vinhaticoate Methyl vinhaticoate
Brand Name: Vulcanchem
CAS No.: 4614-52-2
VCID: VC17120544
InChI: InChI=1S/C21H22O3/c1-12-13(2)24-19-11-18-14(10-16(12)19)7-8-17-15(20(22)23-4)6-5-9-21(17,18)3/h5-11,14,17-18H,1-4H3/t14-,17+,18+,21?/m0/s1
SMILES:
Molecular Formula: C21H22O3
Molecular Weight: 322.4 g/mol

Methyl vinhaticoate

CAS No.: 4614-52-2

Cat. No.: VC17120544

Molecular Formula: C21H22O3

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl vinhaticoate - 4614-52-2

Specification

CAS No. 4614-52-2
Molecular Formula C21H22O3
Molecular Weight 322.4 g/mol
IUPAC Name methyl (4aS,6aS,11aS)-8,9,11b-trimethyl-6a,11a-dihydro-4aH-naphtho[2,1-f][1]benzofuran-4-carboxylate
Standard InChI InChI=1S/C21H22O3/c1-12-13(2)24-19-11-18-14(10-16(12)19)7-8-17-15(20(22)23-4)6-5-9-21(17,18)3/h5-11,14,17-18H,1-4H3/t14-,17+,18+,21?/m0/s1
Standard InChI Key WGCKZFPSDZZTHX-UXFJYJMNSA-N
Isomeric SMILES CC1=C(OC2=C[C@@H]3[C@@H](C=C[C@H]4C3(C=CC=C4C(=O)OC)C)C=C12)C
Canonical SMILES CC1=C(OC2=CC3C(C=CC4C3(C=CC=C4C(=O)OC)C)C=C12)C

Introduction

Isolation and Natural Occurrence

Methyl vinhaticoate was first identified in 1953 during phytochemical investigations of Plathymenia reticulata, a tropical hardwood tree native to South America . The compound was isolated alongside flavonoids such as plathymenin and neoplathymenin, which were characterized as tetrahydroxyflavanone and pentahydroxychalkone derivatives, respectively . The extraction process involved partitioning the plant material into polar and non-polar fractions, with methyl vinhaticoate residing in the latter due to its esterified diterpene structure .

PropertyValueMethod/Source
Molecular formulaC₂₁H₃₂O₂ (proposed)Elemental analysis
Molecular weight316.48 g/molCalculated
Esterification siteCarboxylic acid at C-19Hydrolysis studies
SolubilityLipophilic (soluble in CH₂Cl₂)Extraction data

The ester moiety enhances the compound’s lipophilicity, facilitating its accumulation in non-polar plant extracts. Acidic hydrolysis of methyl vinhaticoate yields vinhaticoic acid, though the free acid’s stability and biological activity remain unexplored .

Future Directions and Research Needs

  • Total Synthesis: Adapting alkylphenanthrene synthesis methods to construct the diterpene core.

  • Biological Screening: Prioritize cytotoxicity, antimicrobial, and anti-inflammatory assays.

  • Biosynthetic Studies: Elucidate enzymatic pathways in Plathymenia reticulata using metabolomics.

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